(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a methylsulfonyl group attached to the benzo[b]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Benzo[b]furan Ring: The benzo[b]furan ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the benzo[b]furan ring or the methylsulfonyl group, resulting in various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the benzo[b]furan ring or methylsulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to its specific substitution pattern and potential biological activity.
Benzo[b]furan Derivatives: Compounds with similar ring structures but different substituents, such as hydroxyl or alkyl groups.
Sulfone Derivatives: Compounds with sulfone groups attached to various aromatic or heterocyclic rings.
Uniqueness: this compound stands out due to its specific combination of a benzo[b]furan ring, a methylsulfonyl group, and an amine group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzo[b]furan ring and a methylsulfonyl group. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties.
- Molecular Formula : C₉H₁₁N₁O₃S
- Molecular Weight : 213.26 g/mol
- CAS Number : 1272753-62-4
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors, which may modulate their activities. These interactions can lead to various biological effects, making the compound a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study showed that compounds with similar structures demonstrated effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have suggested that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively .
Study on Antimicrobial Efficacy
A comparative analysis was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 62.5 |
Enterococcus faecalis | 78.12 |
Staphylococcus aureus | 50 |
These results indicate that the compound has promising antibacterial activity, particularly against Gram-positive bacteria .
Study on Anticancer Activity
In another study focusing on the anticancer effects, this compound was tested on several cancer cell lines. The findings highlighted its potential to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for diverse applications compared to structurally similar compounds:
Compound Name | Key Features |
---|---|
(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine | Different position of methylsulfonyl group |
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine | Varying substituents affecting chemical reactivity |
5-Amino-2,3-dihydrobenzo[B]furan | Simpler structure lacking methylsulfonyl group |
This table illustrates how slight modifications in structure can lead to variations in biological activity and therapeutic potential .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
(3R)-6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
CHRSJSYYDNVVMP-QMMMGPOBSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
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